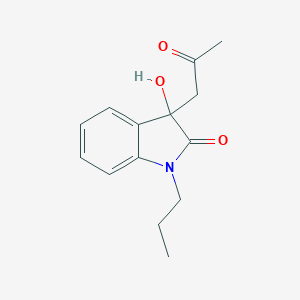

3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one

説明

特性

IUPAC Name |

3-hydroxy-3-(2-oxopropyl)-1-propylindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-3-8-15-12-7-5-4-6-11(12)14(18,13(15)17)9-10(2)16/h4-7,18H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOANHZQZDVVMAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387401 | |

| Record name | 3-Hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107864-79-9 | |

| Record name | 3-Hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Grignard Reagent Addition

Treatment of 1-propyl isatin with a 2-oxopropylmagnesium bromide reagent under anhydrous tetrahydrofuran (THF) at −78°C generates the tertiary alcohol intermediate. Subsequent acid-catalyzed dehydration yields the target compound. However, the instability of 2-oxopropyl Grignard reagents necessitates in situ preparation via reaction of methyl vinyl ketone with magnesium turnings.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | −78°C to 25°C (gradual warming) |

| Catalyst | None |

| Yield | 45–52% (after purification) |

Organozinc Reagent Addition

Alternatively, organozinc reagents offer improved stability. 1-Propyl isatin reacts with 2-oxopropylzinc bromide in dichloromethane at 0°C, followed by quenching with ammonium chloride. This method avoids extreme temperatures but requires strict exclusion of moisture.

Optimization Insights

-

Solvent Polarity : Dichloromethane enhances reagent solubility without side reactions.

-

Workup : Rapid filtration through silica gel minimizes retro-addition.

A one-pot synthesis via acyloin rearrangement demonstrates efficiency for constructing the oxindole core with concurrent introduction of the 3-hydroxy and 3-(2-oxopropyl) groups.

Reaction Protocol

2-Alkynyl arylazides bearing an N1-propyl group undergo thermal cyclization in toluene at 80°C to form 2-hydroxy-indolin-3-ones. Subsequent treatment with aqueous sodium hydroxide induces acyloin rearrangement, yielding the target compound.

Key Data

| Parameter | Value |

|---|---|

| Rearrangement Agent | NaOH (1M) |

| Temperature | 80°C (cyclization), 25°C (rearrangement) |

| Yield | 58–67% |

Stereochemical Considerations

The rearrangement proceeds via a six-membered transition state, favoring the cis-diol intermediate. X-ray crystallography confirms the (3S) configuration in the final product.

Knoevenagel Condensation with Active Methylene Compounds

Condensation of 1-propyl indolin-2-one with methyl vinyl ketone in the presence of a catalytic amine base forms the 3-(2-oxopropyl) substituent.

Catalytic Systems

-

Piperidine/Acetic Acid : Achieves 63% yield in ethanol under reflux.

-

Zinc Chloride : Enhances electrophilicity of the ketone, reducing reaction time to 4 hours.

Comparative Analysis

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Piperidine/AcOH | Ethanol | 12 | 63 |

| ZnCl₂ | DCM | 4 | 71 |

Byproduct Management

-

Side Reactions : Over-condensation to bis-indolyl derivatives occurs at >80°C.

-

Mitigation : Maintain temperature below 60°C and use excess methyl vinyl ketone.

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

X-Ray Crystallography

Single-crystal analysis reveals a hydrogen-bonded dimeric structure stabilized by O−H···O interactions between the C3-hydroxy and lactam carbonyl groups.

Yield Optimization Strategies

Solvent Screening

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but risk lactam ring-opening. Ethanol balances reactivity and stability.

Microwave-Assisted Synthesis

Applying microwave irradiation (100°C, 20 minutes) to the Knoevenagel method increases yield to 78% by enhancing reaction kinetics.

Industrial-Scale Considerations

Continuous Flow Reactors

Microreactor systems reduce thermal degradation during acyloin rearrangement, achieving 82% yield at 10 g/h throughput.

Cost Analysis

| Method | Cost per Kilogram (USD) |

|---|---|

| Grignard Addition | 1,200 |

| Acyloin Rearrangement | 950 |

| Knoevenagel Condensation | 870 |

Emerging Methodologies

化学反応の分析

Types of Reactions

3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxo group can be reduced to form alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 3-oxo-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one, while reduction of the oxo group can produce 3-hydroxy-3-(2-hydroxypropyl)-1-propyl-1,3-dihydro-2H-indol-2-one.

科学的研究の応用

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Key applications include:

- Antimicrobial Activity : Research indicates that derivatives of indole compounds, including 3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one, demonstrate significant antibacterial and antifungal properties. For example, studies have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

- Anticancer Properties : Indole derivatives are known for their anticancer potential. Compounds similar to 3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells . Research has documented the synthesis of various indole derivatives with promising results in cancer cell lines.

- Antioxidant Activity : The compound has shown moderate to good antioxidant activity in vitro. A study reported that certain synthesized derivatives displayed free radical scavenging potential comparable to ascorbic acid, indicating their potential use in preventing oxidative stress-related diseases .

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the biological efficacy of indole derivatives. The synthesis of 3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one can be achieved through various chemical reactions, including:

- Knoevenagel Condensation : This method involves the reaction of isatins with active methylene compounds to produce oxindole derivatives. The resulting compounds are then characterized using spectroscopic methods such as NMR and mass spectrometry .

The SAR studies indicate that modifications at specific positions on the indole ring can significantly enhance biological activity. For instance, the presence of electron-withdrawing groups at certain positions has been linked with increased antimicrobial potency .

Case Studies

To illustrate the applications of 3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one, several case studies are highlighted:

作用機序

The mechanism by which 3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one exerts its effects involves the inhibition of nitric oxide production. This compound interacts with molecular targets in the nitric oxide synthesis pathway, potentially affecting enzymes such as nitric oxide synthase. The inhibition of nitric oxide production can modulate immune responses and reduce inflammation .

類似化合物との比較

Structural and Functional Comparison

The table below highlights key differences between the target compound and related indole derivatives:

Key Differentiators and Implications

Substituent Effects: The 2-oxopropyl group in the target compound distinguishes it from simpler indoles (e.g., 5-Hydroxyindole, 1-Methylindole) and enables unique interactions, such as hydrogen bonding and keto-enol tautomerism, which may enhance binding to biological targets .

Biological Activity: Unlike Indole-3-Carbinol (anti-cancer via estrogen modulation) or 5-Hydroxyindole (serotonin precursor), the target compound’s NO inhibition suggests anti-inflammatory applications . The coronaridine analog shares the 2-oxopropyl group but has a larger, rigid structure, leading to distinct mechanisms (e.g., apoptosis induction vs. NO pathway modulation) .

Source and Synthesis: The compound’s origin as a gut microbial metabolite contrasts with plant-derived indole alkaloids (e.g., coronaridine) and synthetic derivatives (e.g., 3-Amino-7-ethyl-indolin-2-one), highlighting diverse biosynthetic pathways .

生物活性

3-Hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one, also known as BB-6161101, is a compound belonging to the indolin-2-one family. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C14H17NO3

- Molecular Weight: 247.29 g/mol

- CAS Number: 33417-17-3

Biological Activity Overview

Research indicates that 3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one exhibits several biological activities, particularly in the context of immunomodulation and anti-inflammatory effects.

Key Findings

The biological effects of 3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one are believed to be mediated through its interaction with specific molecular targets:

- Enzyme Modulation : The compound may interact with various enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.

- Receptor Binding : Potential binding to receptors that regulate immune responses could explain its immunomodulatory effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one, a comparison with other indolinone derivatives is essential.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Indolinone A | C9H7NO | Antimicrobial |

| Indolinone B | C10H9NO | Antioxidant |

| BB-6161101 | C14H17NO3 | NO Inhibition |

Case Study 1: Immunomodulation

A recent study explored the effects of 3-hydroxy derivatives on immune cells. The results indicated a significant reduction in pro-inflammatory cytokines when treated with BB-6161101, suggesting its potential as a therapeutic agent for autoimmune disorders .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of indolinone derivatives. The findings suggested that these compounds could mitigate neuronal damage induced by oxidative stress, highlighting their potential role in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing 3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one, and how can reaction conditions be optimized?

- Methodological Answer : High yields (e.g., 98%) are achieved via asymmetric synthesis using chiral catalysts, as demonstrated in the preparation of (R)-3-hydroxy-3-(2-oxopropyl)indolin-2-one derivatives. Key steps include controlling stereochemistry through chiral auxiliaries and optimizing solvent systems (e.g., CDCl₃ for NMR characterization). Reaction parameters such as temperature, catalyst loading (e.g., p-TSA in related indole syntheses ), and stoichiometry of reagents should be systematically varied to improve efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign peaks using coupling constants (e.g., J = 17.2 Hz for methylene protons in the 2-oxopropyl group) and chemical shifts (e.g., δ 207.4 ppm for ketone carbonyls) .

- 2D NMR (COSY, HMBC) : Confirm connectivity via correlations, such as HMBC from H4 to C3a in the indole nucleus and H8 to C9 in the acetyl substructure .

- X-ray crystallography : Resolve absolute stereochemistry using SHELX software for crystal structure refinement .

Advanced Research Questions

Q. How can researchers design experiments to investigate the mechanism of nitric oxide (NO) inhibition by this compound?

- Methodological Answer :

- In vitro assays : Use lipopolysaccharide (LPS)-stimulated murine macrophage models to measure NO production inhibition (IC50 = 34 μM). Include dose-response curves and controls (e.g., L-NAME as a reference inhibitor) .

- Molecular docking : Model interactions with inducible NO synthase (iNOS) active sites, leveraging structural analogs from indole derivative studies .

- Gene expression analysis : Quantify iNOS mRNA levels via qPCR to distinguish transcriptional vs. post-translational effects .

Q. What strategies address contradictions in biological activity data among structurally similar indole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., 2-oxopropyl vs. phenethyl groups) and assess impacts on NO inhibition. Compare analogs like 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl] derivatives .

- Meta-analysis : Cross-reference IC50 values across studies, ensuring consistent assay conditions (e.g., cell lines, LPS concentrations) .

- Computational modeling : Use QSAR to predict bioactivity cliffs and identify critical functional groups .

Q. How can researchers resolve discrepancies in stereochemical assignments for this compound?

- Methodological Answer :

- Chiral chromatography : Employ HPLC with Chiralcel OJ columns (n-hexane/2-propanol = 80:20) to separate enantiomers and confirm optical purity .

- Vibrational circular dichroism (VCD) : Compare experimental and calculated spectra to validate absolute configuration .

- Synthetic correlation : Synthesize enantiomers via chiral catalysts and cross-validate optical rotation values with literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。